6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactionsThe final step involves the addition of the sulfanyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted under reflux conditions.
Major Products Formed
Scientific Research Applications
6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a benzothieno pyrimidine core with similar functional groups .
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Shares a similar naphthyridine core but differs in the presence of a chloro group instead of the methoxyphenyl group.
Uniqueness
The uniqueness of 6-Benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23N3O2S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-benzyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23N3O2S/c1-30-22-9-7-19(8-10-22)24(29)17-31-25-20(14-26)13-21-16-28(12-11-23(21)27-25)15-18-5-3-2-4-6-18/h2-10,13H,11-12,15-17H2,1H3 |
InChI Key |
QOJQXHCVWVWLTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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